molecular formula C12H10FNO2 B6367089 6-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine CAS No. 1111114-45-4

6-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine

Cat. No.: B6367089
CAS No.: 1111114-45-4
M. Wt: 219.21 g/mol
InChI Key: JRNGMQSLFPNYOK-UHFFFAOYSA-N
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Description

6-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine is a chemical compound that features a pyridine ring substituted with a hydroxyl group at the 2-position and a 5-fluoro-2-methoxyphenyl group at the 6-position

Properties

IUPAC Name

6-(5-fluoro-2-methoxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-16-11-6-5-8(13)7-9(11)10-3-2-4-12(15)14-10/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNGMQSLFPNYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682830
Record name 6-(5-Fluoro-2-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111114-45-4
Record name 6-(5-Fluoro-2-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for 6-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis using larger reactors and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The fluorine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of 6-(5-Fluoro-2-methoxyphenyl)-2-pyridone.

    Reduction: Formation of 6-(5-Fluoro-2-methoxyphenyl)pyridine.

    Substitution: Formation of 6-(5-Amino-2-methoxyphenyl)-2-hydroxypyridine or 6-(5-Thio-2-methoxyphenyl)-2-hydroxypyridine.

Mechanism of Action

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